N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide
CAS No.: 329903-75-5
Cat. No.: VC21445350
Molecular Formula: C23H25NO5S
Molecular Weight: 427.5g/mol
* For research use only. Not for human or veterinary use.
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide - 329903-75-5](/images/no_structure.jpg)
Specification
CAS No. | 329903-75-5 |
---|---|
Molecular Formula | C23H25NO5S |
Molecular Weight | 427.5g/mol |
IUPAC Name | N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-tert-butylphenyl)sulfonylacetamide |
Standard InChI | InChI=1S/C23H25NO5S/c1-14(25)22-15(2)29-21-12-9-18(13-20(21)22)24(16(3)26)30(27,28)19-10-7-17(8-11-19)23(4,5)6/h7-13H,1-6H3 |
Standard InChI Key | NJEQPAYGBLMRRH-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C |
Canonical SMILES | CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C |
Introduction
Structural Features and Chemical Identity
Molecular Composition and Basic Properties
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide belongs to the class of benzofuran derivatives featuring multiple functional groups. The compound can be characterized by the following key properties:
Property | Value | Method of Determination |
---|---|---|
Molecular Formula | C23H25NO5S | Derived from complete structure |
Molecular Weight | 427.52 g/mol | Calculated from atomic weights |
Appearance | Likely crystalline solid | Based on related compounds |
Structural Classification | Substituted benzofuran derivative | Based on core structure |
Functional Groups | Benzofuran, acetyl, sulfonamide, acetamide | Structural analysis |
The compound shares structural similarities with N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide, which has been documented in chemical databases . The primary difference lies in the substitution patterns, with our target compound containing a 4-tert-butylphenyl group attached to the sulfonyl moiety and an acetamide rather than a butyryl group.
Structural Components Analysis
The molecular structure of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide can be dissected into several key components:
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Benzofuran core: A bicyclic heterocyclic structure consisting of a benzene ring fused to a furan ring, providing structural rigidity and aromaticity.
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Position-specific substituents on the benzofuran:
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2-position: Methyl group
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3-position: Acetyl group
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5-position: N-[(4-tert-butylphenyl)sulfonyl]acetamide group
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Sulfonamide linkage: Forms a bridge between the benzofuran core and the 4-tert-butylphenyl group.
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Acetamide functionality: Attached to the nitrogen of the sulfonamide group.
The three-dimensional conformation of this molecule is likely influenced by steric interactions between these components, particularly around the sulfonamide nitrogen which serves as a central connecting point in the structure.
Physical and Chemical Properties
Predicted Physicochemical Characteristics
Based on the structural features of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide and information derived from similar compounds, the following physicochemical properties can be anticipated:
The presence of the tert-butyl group likely enhances lipophilicity compared to unsubstituted analogs, while the carbonyl groups from the acetyl and acetamide functionalities provide hydrogen bond accepting sites that influence intermolecular interactions.
Spectroscopic Characteristics
The spectroscopic properties of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide would be valuable for its identification and characterization:
Infrared Spectroscopy
Expected characteristic bands would include:
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C=O stretching vibrations: 1680-1730 cm⁻¹ (acetyl and acetamide groups)
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S=O stretching vibrations: 1320-1140 cm⁻¹ (sulfonamide)
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Aromatic C=C stretching: 1600-1400 cm⁻¹
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C-H stretching: 3100-2850 cm⁻¹
These values align with infrared data reported for similar benzofuran derivatives, which show characteristic C=O stretching around 1680-1700 cm⁻¹ and S=O stretching as strong bands in the specified range .
Nuclear Magnetic Resonance Spectroscopy
Predicted ¹H NMR spectral features:
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Aromatic protons: 7.0-8.5 ppm (complex multiplet patterns)
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Methyl at position 2 of benzofuran: ~2.5-2.7 ppm (singlet)
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Acetyl methyl: ~2.6-2.8 ppm (singlet)
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Acetamide methyl: ~2.0-2.2 ppm (singlet)
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tert-Butyl protons: ~1.3-1.4 ppm (singlet, 9H)
Predicted ¹³C NMR spectral features:
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Carbonyl carbons: 165-175 ppm
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Aromatic carbons: 110-160 ppm
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Methyl carbons: 10-25 ppm
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tert-Butyl carbons: 30-35 ppm (quaternary carbon), ~31 ppm (methyl carbons)
The assignment of these signals could be confirmed through 2D NMR techniques such as HMBC and HSQC, similar to the approach used for related benzofuran compounds described in the literature .
Synthesis Approaches and Methodologies
Stage | Reaction | Key Reagents | Expected Challenges |
---|---|---|---|
1 | Formation of benzofuran core | Suitable precursors for cyclization | Regioselectivity |
2 | Introduction of acetyl group | Friedel-Crafts acylation or equivalent | Positional selectivity |
3 | Amino group introduction | Nitration followed by reduction | Control of substitution pattern |
4 | Sulfonylation | 4-tert-butylbenzenesulfonyl chloride, base | Complete conversion |
5 | N-acylation | Acetyl chloride or acetic anhydride | Selectivity for N-acylation |
This synthetic approach would require careful optimization of reaction conditions at each step to ensure high yields and purity of the final product.
Purification and Characterization Methods
For the purification of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide, several techniques would be applicable:
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Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate gradients)
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Recrystallization from suitable solvent combinations
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Preparative HPLC for final purification if necessary
For characterization, a comprehensive approach would involve:
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Melting point determination
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Elemental analysis
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NMR spectroscopy (¹H, ¹³C, and 2D experiments)
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High-resolution mass spectrometry
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FTIR spectroscopy
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X-ray crystallography (if suitable crystals can be obtained)
These methodologies align with the approaches described for the characterization of related benzofuran derivatives in the literature, where techniques such as NMR, IR, and X-ray crystallography have been successfully employed .
Potential Activity | Structural Basis | Precedent in Related Compounds |
---|---|---|
Enzyme Inhibition | Sulfonamide group | Sulfonamides are known enzyme inhibitors |
Anti-inflammatory | Benzofuran scaffold | Many benzofuran derivatives show anti-inflammatory properties |
Antimicrobial | Combined effect of functional groups | Sulfonamides have historical use as antimicrobials |
Kinase Inhibition | Multiple hydrogen bonding sites | Complex heterocycles often interact with kinase binding pockets |
The specific substitution pattern in this compound, particularly the presence of the tert-butylphenyl group, may confer unique binding properties that distinguish it from related analogs.
Synthetic Utility
Beyond potential biological applications, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide could serve as:
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An intermediate in the synthesis of more complex molecular architectures
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A model compound for studying reactivity patterns of multi-functionalized benzofurans
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A structural analog for structure-activity relationship studies
The presence of multiple reactive sites (carbonyl groups, aromatic rings) provides opportunities for further derivatization and modification.
Material Science Applications
Benzofuran-containing compounds have also found applications in materials science:
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As components in optical materials due to their chromophoric properties
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In electronic devices, leveraging their electron-rich heterocyclic structures
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As building blocks for supramolecular assemblies, utilizing their hydrogen bonding capabilities
The specific electronic and structural properties of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide could potentially be exploited in such applications, though targeted studies would be necessary to evaluate its suitability.
Structure-Activity Relationships and Molecular Design
Key Structural Elements
Understanding the relationship between structure and function for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide requires consideration of several structural elements:
Systematic modification of these elements could generate a series of analogs with potentially different physical, chemical, and biological properties.
Comparison with Related Compounds
Comparing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide with structurally similar compounds provides insight into its unique features:
The closely related compound N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide shares the same benzofuran core but differs in two key aspects:
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The presence of an unsubstituted phenyl ring instead of a 4-tert-butylphenyl group
These differences would likely result in:
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Altered lipophilicity and solubility profiles
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Different steric requirements for molecular recognition
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Modified hydrogen bonding patterns
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Potentially distinct metabolic stability
Analytical Considerations
Chromatographic Analysis
For the analysis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide, several chromatographic approaches would be suitable:
Technique | Parameters | Application |
---|---|---|
HPLC | C18 column, UV detection at 254-280 nm | Purity determination |
TLC | Silica plates, hexane/ethyl acetate | Reaction monitoring |
Preparative Chromatography | Flash chromatography on silica | Purification |
The UV detection would exploit the chromophoric properties of the benzofuran system, which typically shows strong absorption in the 250-350 nm range.
Mass Spectrometric Analysis
Mass spectrometry would be valuable for confirming the molecular identity of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide:
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Expected molecular ion: m/z 427 (corresponding to C₂₃H₂₅NO₅S)
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Potential fragment ions:
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Loss of acetyl group (m/z 384)
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Cleavage at the sulfonamide bond
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Fragments associated with the benzofuran core
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High-resolution mass spectrometry would provide confirmation of the molecular formula through accurate mass measurement.
X-ray Crystallography
X-ray crystallographic analysis, if suitable crystals could be obtained, would provide definitive confirmation of the three-dimensional structure of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide. This technique has been successfully applied to related benzofuran derivatives as mentioned in the available literature . Crystallographic data would reveal:
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Bond lengths and angles
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Conformational preferences
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Intermolecular interactions in the crystal lattice
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Potential hydrogen bonding networks
Such information would be valuable for understanding the structural properties that might influence the compound's chemical reactivity and potential biological interactions.
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